

comparing the potency of different imidazo[4,5-b]pyridine derivatives

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Compound of Interest

Compound Name: 4-(1-methyl-1H-imidazol-5-yl)pyridine

CAS No.: 1572047-31-4

Cat. No.: B1396006

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Comparative Potency Analysis: Imidazo[4,5-b]pyridine Derivatives

Executive Summary: The Purine Isostere Advantage

The imidazo[4,5-b]pyridine scaffold represents a privileged structure in drug discovery due to its bio-isosteric relationship with purines (adenine and guanine). This structural mimicry allows these derivatives to effectively interrogate ATP-binding pockets of kinases and other nucleotide-dependent enzymes.

This guide provides a technical comparison of recent imidazo[4,5-b]pyridine derivatives, focusing on their potency (

/

) across three critical therapeutic axes: Aurora Kinase inhibition (Oncology), Bruton's Tyrosine Kinase (BTK) inhibition (Immunology/Oncology), and COX-2 inhibition (Inflammation).

Key Takeaway: While early generation derivatives showed broad promiscuity, recent SAR (Structure-Activity Relationship) optimization—specifically at the C2 and N1/N3 positions—has yielded nanomolar potency with improved isoform selectivity.

Comparative Analysis: Kinase Inhibition Potency

The most significant application of this scaffold lies in targeting serine/threonine and tyrosine kinases. The table below synthesizes potency data from recent high-impact studies, comparing lead candidates against standard references.

Table 1: Potency Landscape of Key Imidazo[4,5-b]pyridine Derivatives

Target	Compound ID	Substitution Pattern	Potency ()	Selectivity Profile	Reference
Aurora-A	Cmpd 31	6-chloro-2-(4-(dimethylamino)phenyl)	0.042 μ M	>4x vs Aurora-B (0.198 μ M)	[1]
Aurora-A	Cmpd 28c	C7-pyrrolidine derivatization	Nanomolar	High Selectivity (Aurora A > B)	[2]
BTK	Cmpd 6b	2-(2,4-dihydroxyphenyl)	1.14 μ M	Reversible, Non-covalent	[3]
BTK	Cmpd 6o	B-ring morpholinomethyl	1.54 μ M	Moderate	[3]
CDK9	Cmpd 18b	N-phenyl-2-amine	0.63 μ M	Comparable to Sorafenib (0.76 μ M)	[4]
c-Met	Ref Std	(General Scaffold Class)	~0.05 μ M	Broad Kinase inhibition	[5]

Analysis of Potency Drivers

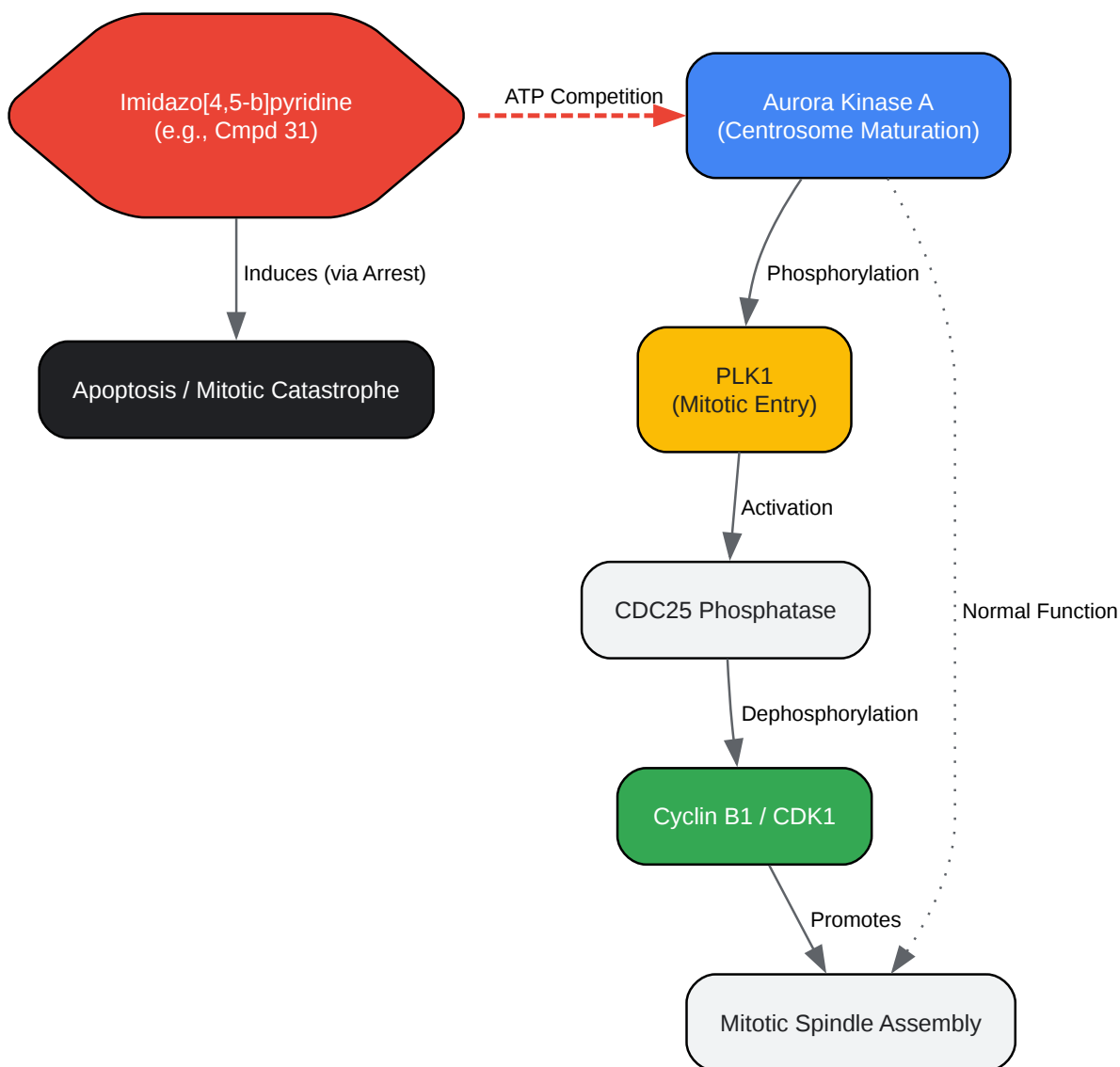
- **Aurora Kinase Selectivity:** The potency of Compound 31 stems from the 6-chloro substitution, which likely fills a hydrophobic pocket adjacent to the ATP binding site. The selectivity of Compound 28c is achieved by exploiting the subtle differences in the hinge region residues (L215, T217 in Aurora-A vs R220 in Aurora-B).[1]
- **BTK Binding Mode:** Unlike covalent BTK inhibitors (e.g., Ibrutinib) that target Cys481, Compound 6b acts as a reversible inhibitor. Its potency is driven by hydrogen bonding between the A-ring hydroxyls and the Thr474 gatekeeper residue.[2]

Mechanistic Visualization: Pathway & SAR

To understand why these derivatives work, we must visualize the signaling pathways they disrupt and the structural logic used to design them.

Diagram 1: Aurora Kinase Signaling & Inhibition Node

This diagram illustrates the downstream effects of Aurora-A inhibition by imidazo[4,5-b]pyridines, leading to mitotic arrest.

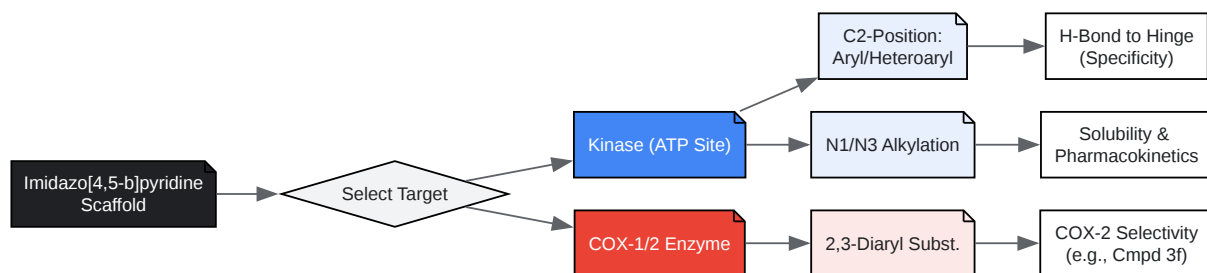


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Caption: Figure 1. Mechanism of Action. Imidazo[4,5-b]pyridines competitively inhibit Aurora-A, disrupting the PLK1-CDC25 axis and forcing cells into apoptosis.

Diagram 2: SAR Decision Tree for Potency Optimization

A logical workflow for medicinal chemists optimizing the scaffold.



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Caption: Figure 2. Structural Optimization Logic. Differential substitution at C2 and N positions dictates the shift between Kinase and COX inhibitory profiles.

Emerging Potency in Inflammation & Metabolism

Beyond oncology, the scaffold has shown remarkable versatility. Recent studies highlight its utility in metabolic dysfunction-associated steatohepatitis (MASH) and inflammation.

Table 2: Non-Oncology Potency Data[1]

Therapeutic Area	Compound	Mechanism	Potency	Reference
Inflammation	Cmpd 3f	COX-2 Inhibition	: 9.2 μ M (2-fold selective vs COX-1)	[6]
Metabolism (MASH)	SHS206	Mitochondrial Uncoupling	: 830 nM (L6 myoblasts)	[7]
Antimicrobial	Cmpd VIId	Bacterial Growth Inhibition	High efficacy vs B. subtilis	[8]

Expert Insight: The shift from kinase to COX inhibition is often driven by the introduction of a vicinal diaryl pharmacophore (2,3-diaryl substitution). This mimics the structure of Coxibs (e.g., Celecoxib), allowing the molecule to fit into the COX-2 hydrophobic channel.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standard methods for validating the potency of these derivatives.

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Method)

Standard for validating Table 1 data.

Objective: Determine the

of imidazo[4,5-b]pyridine derivatives against Aurora-A.

- Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).
- Compound Dilution: Prepare a 3-fold serial dilution of the test compound (e.g., Compound 31) in DMSO. Final DMSO concentration in assay should be <1%.
- Enzyme Reaction:
 - Add 2 μL of Aurora-A enzyme (0.5 ng/μL) to a 384-well white plate.
 - Add 1 μL of inhibitor. Incubate for 10 min at RT.
 - Initiate reaction by adding 2 μL of ATP/Substrate mix (10 μM ATP, 0.2 μg/μL Myelin Basic Protein).
 - Incubate for 60 min at RT.
- Detection:
 - Add 5 μL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
 - Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
- Analysis: Measure luminescence using a plate reader. Plot RLU vs. log[Inhibitor] to calculate

using non-linear regression (Sigmoidal dose-response).

Protocol B: Cell Viability Assay (MTT)

Standard for validating cellular potency (e.g., MCF-7, HCT116).

- Seeding: Seed cancer cells (e.g., HCT116) at

 cells/well in 96-well plates. Allow attachment for 24h.
- Treatment: Treat cells with gradient concentrations of the imidazo[4,5-b]pyridine derivative (0.01 – 100 μ M) for 72h.
- Labeling: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
- Solubilization: Remove supernatant. Add 150 μ L DMSO to dissolve purple formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate % viability relative to DMSO control.

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